molecular formula C17H15N3O4S B10990337 Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10990337
M. Wt: 357.4 g/mol
InChI Key: CMUYIRPLCSBXAG-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a quinoline and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of 4-hydroxyquinoline, which is then subjected to acylation to introduce the carbonyl group. The resulting intermediate is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and thiazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the combination of the quinoline and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H15N3O4S/c1-2-24-14(21)7-10-9-25-17(19-10)20-16(23)12-8-18-13-6-4-3-5-11(13)15(12)22/h3-6,8-9H,2,7H2,1H3,(H,18,22)(H,19,20,23)

InChI Key

CMUYIRPLCSBXAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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